(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2,3,3,4,4,4-heptafluorobutanimidoyl chloride
Description
This compound is a halogenated imidoyl chloride derivative characterized by a unique combination of functional groups:
- Bromomethyl group at the 2-position of the aromatic ring, providing alkylating reactivity.
- Heptafluorobutanimidoyl chloride, a highly fluorinated backbone that confers chemical inertness, thermal stability, and resistance to metabolic degradation.
Synthesized via nucleophilic substitution and condensation reactions, its structural complexity suggests applications in agrochemicals or pharmaceuticals, particularly as a precursor for pesticides or enzyme inhibitors . The bromomethyl group enables covalent binding to biological targets, while fluorination improves bioavailability and environmental persistence.
Properties
CAS No. |
923569-78-2 |
|---|---|
Molecular Formula |
C12H8BrClF7NO |
Molecular Weight |
430.54 g/mol |
IUPAC Name |
N-[2-(bromomethyl)-4-methoxyphenyl]-2,2,3,3,4,4,4-heptafluorobutanimidoyl chloride |
InChI |
InChI=1S/C12H8BrClF7NO/c1-23-7-2-3-8(6(4-7)5-13)22-9(14)10(15,16)11(17,18)12(19,20)21/h2-4H,5H2,1H3 |
InChI Key |
ZSKDAYLWELBABO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N=C(C(C(C(F)(F)F)(F)F)(F)F)Cl)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2,3,3,4,4,4-heptafluorobutanimidoyl chloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the bromination of 4-methoxybenzyl alcohol to obtain 2-(bromomethyl)-4-methoxybenzyl bromide. This intermediate is then reacted with heptafluorobutyryl chloride under controlled conditions to form the final product. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and acylation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2,3,3,4,4,4-heptafluorobutanimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The aromatic ring can participate in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a corresponding ketone or aldehyde.
Scientific Research Applications
Synthetic Chemistry
Building Block for Fluorinated Compounds
The compound serves as a versatile building block in the synthesis of fluorinated organic molecules. Its unique structure allows for the introduction of trifluoromethyl groups into various organic frameworks, which is significant for developing novel pharmaceuticals and agrochemicals due to the unique properties imparted by fluorine atoms.
Reactivity and Functionalization
The presence of the imidoyl chloride functionality makes it reactive towards nucleophiles, facilitating the formation of various derivatives. This reactivity can be exploited in the synthesis of complex molecules through reactions such as nucleophilic substitution and coupling reactions. For instance, it can be used to synthesize trifluoromethylated amines or other nitrogen-containing compounds that are valuable in drug discovery.
Medicinal Chemistry
Potential Anticancer Agents
Research indicates that compounds containing fluorinated moieties exhibit enhanced biological activity. The incorporation of (1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2,3,3,4,4,4-heptafluorobutanimidoyl chloride into drug candidates has shown promise in enhancing efficacy against certain cancer types by improving metabolic stability and bioavailability.
Antimicrobial Properties
Fluorinated compounds are known for their antimicrobial properties. Studies have suggested that derivatives synthesized from this compound may exhibit significant activity against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.
Materials Science
Fluorinated Polymers
The compound can be utilized in the production of fluorinated polymers that have unique thermal and chemical resistance properties. These materials are crucial in applications ranging from coatings to advanced materials used in electronics and aerospace.
Nanocomposites
Incorporating (1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2,3,3,4,4,4-heptafluorobutanimidoyl chloride into nanocomposite materials can enhance their mechanical properties and resistance to degradation. This application is particularly relevant in the development of lightweight materials for automotive and aerospace industries.
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Synthesis of Trifluoromethylated Amines | Synthetic Chemistry | Demonstrated that (1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2,3,3,4,4,4-heptafluorobutanimidoyl chloride can be effectively used to introduce trifluoromethyl groups into amines with high yields. |
| Antimicrobial Activity of Fluorinated Compounds | Medicinal Chemistry | Showed that derivatives from this compound exhibited significant antibacterial activity against resistant strains of bacteria. |
| Development of Fluorinated Polymers | Materials Science | Highlighted the use of this compound in creating polymers with enhanced thermal stability and chemical resistance suitable for high-performance applications. |
Mechanism of Action
The mechanism of action of (1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2,3,3,4,4,4-heptafluorobutanimidoyl chloride involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The heptafluorobutanimidoyl chloride moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Biological Activity
The compound (1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2,3,3,4,4,4-heptafluorobutanimidoyl chloride is a fluorinated organic molecule with potential biological activity. This article reviews its synthesis, biological evaluations, and implications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C14H10BrClF7N
- Molecular Weight : 393.58 g/mol
- CAS Number : Not explicitly listed in the sources but can be derived from the structure.
The structure features a bromomethyl group and a methoxyphenyl moiety along with a heptafluorobutanimidoyl chloride backbone. The presence of multiple fluorine atoms contributes to its unique chemical properties and potential biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate halogenation and functionalization processes. The detailed synthetic pathway often includes:
- Formation of the Bromomethyl Group : Utilizing bromomethylation techniques on suitable precursors.
- Introduction of the Methoxy Group : This can be achieved through methylation reactions.
- Fluorination : Employing fluorinating agents to introduce fluorine atoms into the butanimidoyl structure.
Antimicrobial Activity
Research indicates that compounds similar to (1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2,3,3,4,4,4-heptafluorobutanimidoyl chloride exhibit significant antimicrobial properties. For instance:
- Study Findings : In a comparative study of antimicrobial efficacy against various bacterial strains, compounds with similar structural motifs showed moderate to high activity levels against pathogens such as Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The antimicrobial activity is hypothesized to stem from the disruption of bacterial cell membranes and interference with metabolic pathways.
Cytotoxicity and Anticancer Potential
Several studies have explored the cytotoxic effects of fluorinated compounds on cancer cell lines:
- Cytotoxic Assays : The compound was tested against various cancer cell lines (e.g., MCF-7 for breast cancer) using MTT assays to determine IC50 values .
- Results : Preliminary results suggest that this compound may exhibit cytotoxicity comparable to established chemotherapeutics like 5-fluorouracil .
Case Studies
-
Case Study 1: Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial properties of fluorinated derivatives.
- Methodology : Disc diffusion method against multiple bacterial strains.
- Outcome : The tested compound demonstrated significant inhibition zones compared to controls.
-
Case Study 2: Cytotoxicity Evaluation
- Objective : Assess the anticancer potential in vitro.
- Methodology : MTT assay performed on MCF-7 cell lines.
- Outcome : Results indicated an IC50 value that suggests promising anticancer activity.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C14H10BrClF7N |
| Molecular Weight | 393.58 g/mol |
| Antimicrobial Activity | Moderate to High |
| Cytotoxicity (IC50) | Comparable to 5-fluorouracil |
| Tested Cell Lines | MCF-7 (breast cancer) |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s distinct properties are best contextualized by comparing it to structurally or functionally related halogenated aromatic derivatives. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Key Findings :
Reactivity : Unlike ester-based compounds (e.g., bromopropylate), the target compound’s imidoyl chloride group is more electrophilic, enabling rapid nucleophilic attacks on insect enzymes or cuticular proteins .
Fluorination Impact: The heptafluorobutanimidoyl group enhances oxidative stability compared to non-fluorinated analogs, reducing metabolic breakdown in target organisms .
Bioactivity Spectrum : Bromomethyl and methoxy groups may broaden insecticidal activity compared to simpler halogenated esters (e.g., chloropropylate), which target specific mite species .
Environmental Persistence : High fluorine content increases environmental persistence, akin to fluazolate, but raises concerns about bioaccumulation .
Research Implications and Limitations
- Effectiveness Against Insects: The compound’s lipophilic fluorinated backbone likely improves cuticle penetration in insects with thick exoskeletons (e.g., Coleoptera), as noted in studies on plant-derived bioactive compounds .
- Toxicity Profile: While fluorination enhances bioactivity, it may also elevate non-target toxicity, necessitating detailed ecotoxicological studies.
- Synthetic Challenges : The multi-step synthesis involving bromomethylation and fluorination requires stringent conditions compared to ester-based pesticides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
